
Ammonium, diethyl((N-(3-hydroxy-2-pyridyl)methyl-N-phenylamino)ethyl)methyl-, bromide, dimethylcarbamate (ester), methanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is a complex organic compound with the molecular formula C23H37BrN4O3 and a molecular weight of 497.469 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves multiple stepsThe phenylazaniumyl group is then attached to the pyridine ring, and the final step involves the addition of the methanolate and bromide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, methanol, and various organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Wissenschaftliche Forschungsanwendungen
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating gastrointestinal disorders.
Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as relaxation of smooth muscles and inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyoscine butylbromide: Another compound with similar antispasmodic properties.
Atropine: Shares some pharmacological effects but differs in structure and specific applications.
Uniqueness
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
74203-53-5 |
|---|---|
Molekularformel |
C23H37BrN4O3 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium;methanolate;bromide |
InChI |
InChI=1S/C22H33N4O2.CH3O.BrH/c1-6-26(5,7-2)17-16-25(19-12-9-8-10-13-19)18-20-21(14-11-15-23-20)28-22(27)24(3)4;1-2;/h8-15H,6-7,16-18H2,1-5H3;1H3;1H/q+1;-1; |
InChI-Schlüssel |
XTOXOUGYKULAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CC[NH+](CC1=C(C=CC=N1)OC(=O)N(C)C)C2=CC=CC=C2.C[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



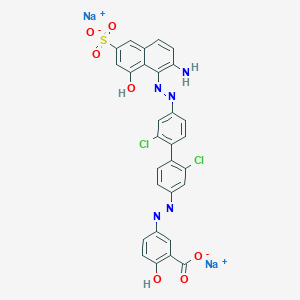
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
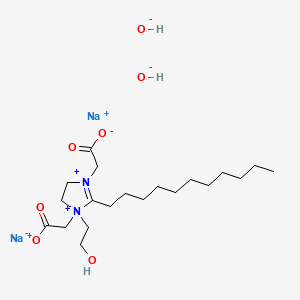
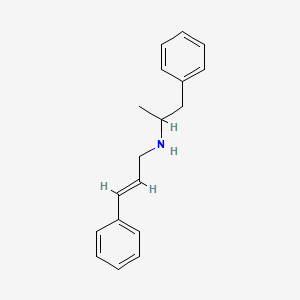
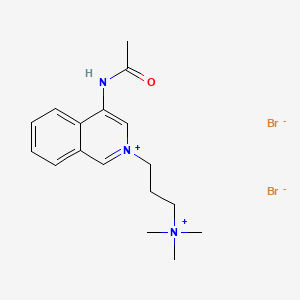



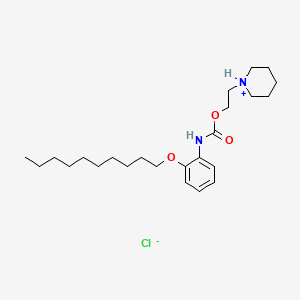

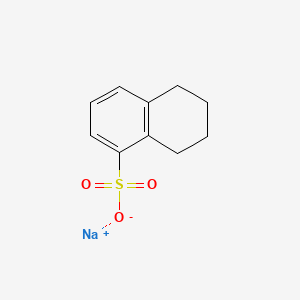
![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)

